An In-depth Technical Guide to the Physicochemical Properties of 2-Substituted-5-methyl-1,3,4-oxadiazoles: A Focused Analysis on 2-Dichloromethyl-5-methyl-oxadiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Substituted-5-methyl-1,3,4-oxadiazoles: A Focused Analysis on 2-Dichloromethyl-5-methyl-oxadiazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions.[1][2][3] This guide provides a detailed examination of the physicochemical properties of 2-substituted-5-methyl-1,3,4-oxadiazoles, with a specific focus on the predicted characteristics of the novel compound, 2-Dichloromethyl-5-methyl-oxadiazole . While direct experimental data for this dichlorinated derivative is not extensively available in current literature, this document synthesizes information from closely related analogs, particularly 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, to provide a robust predictive analysis. We will delve into the structural attributes, spectroscopic signatures, and synthetic pathways, offering expert insights into the causal relationships between chemical structure and physical properties. This guide aims to equip researchers with the foundational knowledge necessary for the synthesis, characterization, and potential application of this promising class of compounds in drug discovery and development.
Introduction: The Significance of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its planar structure and electron-deficient nature, arising from the electronegativity of the oxygen and nitrogen atoms, confer upon it a unique set of properties. In the realm of medicinal chemistry, the 1,3,4-oxadiazole core is often employed as a bioisostere for amide and ester functional groups, enhancing a molecule's metabolic stability and pharmacokinetic profile.[4] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5]
The introduction of a dichloromethyl group at the 2-position of the 5-methyl-1,3,4-oxadiazole ring is anticipated to significantly modulate the compound's electronic and steric properties. The strong electron-withdrawing nature of the two chlorine atoms is expected to influence the reactivity of the adjacent carbon and the overall electron distribution within the oxadiazole ring. This, in turn, can have profound effects on the molecule's interaction with biological targets.
Physicochemical Properties: A Comparative Analysis
| Property | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (Documented) | 2-Dichloromethyl-5-methyl-oxadiazole (Predicted) | Justification for Prediction |
| Molecular Formula | C₄H₅ClN₂O[4] | C₄H₄Cl₂N₂O | Replacement of a hydrogen with a chlorine atom. |
| Molecular Weight | 132.55 g/mol [4] | 166.99 g/mol | Increased mass due to the additional chlorine atom. |
| Physical State | Solid[4] | Solid | Increased molecular weight and potential for stronger intermolecular interactions would likely result in a solid state at room temperature. |
| Melting Point | Not specified in search results. | Higher than the monochloro analog. | The introduction of a second chlorine atom would increase molecular symmetry and dipole moment, leading to stronger crystal lattice forces and a higher melting point. |
| Boiling Point | Not specified in search results. | Significantly higher than the monochloro analog. | Increased molecular weight and polarity would lead to stronger intermolecular forces, requiring more energy to transition to the gas phase. |
| Solubility | Not specified in search results. | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM, chloroform). Sparingly soluble in water and nonpolar solvents. | The polar nature of the dichloromethyl group and the oxadiazole ring would favor solubility in polar aprotic solvents. The increased halogen content might enhance solubility in chlorinated solvents. |
| pKa | Not specified in search results. | Expected to be weakly basic. | The nitrogen atoms in the oxadiazole ring possess lone pairs of electrons, conferring weak basicity. The strong electron-withdrawing effect of the dichloromethyl group would likely decrease the basicity compared to the monochloro analog. |
Synthesis Strategies
The synthesis of 2-Dichloromethyl-5-methyl-oxadiazole is predicted to follow a similar pathway to that of other 2,5-disubstituted-1,3,4-oxadiazoles. The most common and effective method involves the cyclization of a diacylhydrazine derivative.
Proposed Synthetic Pathway
A plausible synthetic route would start from dichloroacetic acid and acetic hydrazide. The key steps would be:
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N-Acylation: Reaction of acetic hydrazide with dichloroacetyl chloride (or dichloroacetic acid with a suitable coupling agent) to form the N-acetyl-N'-dichloroacetyl hydrazine intermediate.
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Cyclodehydration: Treatment of the diacylhydrazine intermediate with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to induce ring closure and formation of the 1,3,4-oxadiazole ring.
Caption: Proposed synthetic pathway for 2-Dichloromethyl-5-methyl-oxadiazole.
Detailed Experimental Protocol (Predictive)
Step 1: Synthesis of N-acetyl-N'-dichloroacetyl hydrazine
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To a stirred solution of acetic hydrazide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) cooled to 0 °C, add triethylamine (1.1 eq).
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Slowly add a solution of dichloroacetyl chloride (1.0 eq) in the same solvent to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diacylhydrazine intermediate. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of 2-Dichloromethyl-5-methyl-oxadiazole
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To the purified N-acetyl-N'-dichloroacetyl hydrazine (1.0 eq), add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 eq) at 0 °C.
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Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
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Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predictive)
The structural confirmation of the synthesized 2-Dichloromethyl-5-methyl-oxadiazole would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A singlet corresponding to the methyl protons (CH₃) is expected in the upfield region, likely around δ 2.5-2.8 ppm.
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A singlet for the dichloromethyl proton (CHCl₂) is anticipated further downfield, likely in the range of δ 6.5-7.0 ppm, due to the strong deshielding effect of the two chlorine atoms.
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¹³C NMR:
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A signal for the methyl carbon (CH₃) is expected around δ 10-15 ppm.
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The dichloromethyl carbon (CHCl₂) signal would appear significantly downfield, likely in the range of δ 60-70 ppm.
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Two distinct signals for the oxadiazole ring carbons (C2 and C5) are expected in the aromatic region, typically between δ 160-170 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands:
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C-H stretching (methyl): Around 2900-3000 cm⁻¹
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C=N stretching (oxadiazole ring): A strong band around 1600-1650 cm⁻¹
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C-O-C stretching (oxadiazole ring): Bands in the region of 1000-1200 cm⁻¹
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C-Cl stretching (dichloromethyl): Strong absorptions in the fingerprint region, typically around 650-800 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum would be crucial for confirming the molecular weight and isotopic pattern.
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Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of 166.99.
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Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak is expected. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks should be approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.
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Fragmentation: Common fragmentation pathways for 1,3,4-oxadiazoles involve cleavage of the ring.
Caption: Standard workflow for the characterization of a novel synthesized compound.
Potential Applications in Drug Development
The introduction of a dichloromethyl group can significantly enhance the lipophilicity and metabolic stability of a molecule. The strong electron-withdrawing nature of this group can also influence the compound's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Given the established broad-spectrum activity of 1,3,4-oxadiazole derivatives, 2-Dichloromethyl-5-methyl-oxadiazole could be a promising candidate for screening in various therapeutic areas, including:
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Anticancer Agents: The modified electronic properties could lead to enhanced interactions with key enzymes or receptors involved in cancer cell proliferation.
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Antimicrobial Agents: The increased lipophilicity might facilitate penetration through microbial cell membranes.
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Anti-inflammatory Agents: The structural modifications could lead to potent and selective inhibition of inflammatory enzymes.
Conclusion
While 2-Dichloromethyl-5-methyl-oxadiazole remains a novel, and as yet, uncharacterized compound in the public domain, this guide provides a comprehensive and scientifically grounded prediction of its physicochemical properties, synthetic route, and spectroscopic characteristics. By leveraging the extensive knowledge base of its closely related analogs, we have constructed a predictive framework that can guide future research endeavors. The unique electronic and steric attributes conferred by the dichloromethyl group make this molecule a compelling target for synthesis and biological evaluation. It is our hope that this in-depth analysis will serve as a valuable resource for researchers and professionals in the field of drug discovery, stimulating further investigation into the therapeutic potential of this and other novel 1,3,4-oxadiazole derivatives.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. (URL: )
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Possible applications of 1,3,4-oxadiazole derivatives. - ResearchGate. (URL: [Link])
- Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. (URL: )
Sources
- 1. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds | Scientific.Net [scientific.net]
- 2. 2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[1,3,4]OXADIAZOLE(723286-98-4) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
